N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide
CAS No.:
Cat. No.: VC15430929
Molecular Formula: C24H26N2O3S
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O3S |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C24H26N2O3S/c1-4-29-22-12-13-23(20-10-6-5-9-19(20)22)30(27,28)25-15-14-18-17(3)26-24-16(2)8-7-11-21(18)24/h5-13,25-26H,4,14-15H2,1-3H3 |
| Standard InChI Key | SWHRJLGNNVGJTJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=C(NC4=C(C=CC=C34)C)C |
Introduction
N-[2-(2,7-Dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide is a synthetic organic compound that combines an indole moiety with a naphthalene sulfonamide group. This complex structure suggests potential biological activity, making it a subject of interest in medicinal chemistry.
Chemical Reactivity
The chemical reactivity of N-[2-(2,7-Dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide can be attributed to its functional groups:
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Sulfonamide Group: Known for participating in nucleophilic substitution reactions.
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Ethoxy Group: Can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding phenolic compound.
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Indole Structure: May engage in electrophilic aromatic substitution reactions due to its electron-rich nature.
Synthesis
The synthesis of this compound typically involves several key steps, although detailed pathways are not widely documented in reliable sources. Generally, the synthesis of similar compounds involves reactions that require optimization to improve yields and purity.
Potential Applications
N-[2-(2,7-Dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide has potential applications in pharmaceuticals due to its structural features, which may confer biological activity. It could serve as a lead compound in drug discovery efforts targeting various diseases, including infections and inflammatory conditions.
Interaction Studies
Interaction studies involving this compound should focus on its binding affinity with biological targets such as enzymes or receptors relevant to its proposed therapeutic effects. Preliminary assays could include:
| Assay Type | Purpose |
|---|---|
| Enzyme Inhibition Assays | To evaluate the compound's ability to inhibit specific enzymes. |
| Receptor Binding Assays | To assess its affinity for certain receptors. |
| Cell Proliferation Assays | To determine its effects on cell growth and division. |
These studies will provide insights into the mechanism of action and therapeutic potential of this compound.
Comparison with Similar Compounds
Several compounds share structural features with N-[2-(2,7-Dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(5-Methoxyindol-3-yl)ethyl]-4-methoxy-naphthalene-1-sulfonamide | Indole and naphthalene structures | Contains methoxy instead of ethoxy |
| 5-Hydroxyindole | Simple indole structure | Lacks additional substituents |
| N,N-Dimethyltryptamine | Indole-based structure | Known psychedelic properties |
The uniqueness of N-[2-(2,7-Dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide lies in its specific combination of an ethoxy group and a sulfonamide moiety attached to a complex indole structure, which may confer distinct biological activities compared to simpler analogs.
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